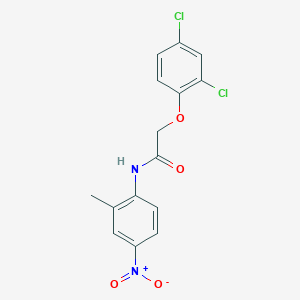

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide

Beschreibung

2-(2,4-Dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group and a 2-methyl-4-nitrophenyl substituent. Its molecular formula is C15H12Cl2N2O4, with a molecular weight of 355.17 g/mol . The compound’s structure combines electron-withdrawing groups (chlorine, nitro) and lipophilic moieties, making it a candidate for biological activity studies, particularly in enzyme inhibition and receptor binding.

Eigenschaften

Molekularformel |

C15H12Cl2N2O4 |

|---|---|

Molekulargewicht |

355.2 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-9-6-11(19(21)22)3-4-13(9)18-15(20)8-23-14-5-2-10(16)7-12(14)17/h2-7H,8H2,1H3,(H,18,20) |

InChI-Schlüssel |

CWZUWXMROZTBOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,4-Dichlorphenoxy)-N-(2-Methyl-4-nitrophenyl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung von 2-(2,4-Dichlorphenoxy)essigsäure: Dies kann durch Umsetzen von 2,4-Dichlorphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid erreicht werden.

Amidierungsreaktion: Die 2-(2,4-Dichlorphenoxy)essigsäure wird dann in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) mit 2-Methyl-4-nitroanilin umgesetzt, um das gewünschte Acetamid zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Nitrogruppe in der Verbindung kann unter bestimmten Bedingungen zur Bildung einer Aminogruppe reduziert werden.

Substitution: Die Dichlorphenoxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Hydrolyse: Die Acetamidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um das entsprechende Amin und die Carbonsäure zu ergeben.

Häufige Reagenzien und Bedingungen

Reduktionsmittel: Wie Wasserstoffgas mit einem Palladiumkatalysator für die Reduktion der Nitrogruppe.

Nucleophile: Wie Natriummethoxid für Substitutionsreaktionen.

Säuren/Basen: Für Hydrolysereaktionen.

Hauptprodukte

Reduktion: 2-(2,4-Dichlorphenoxy)-N-(2-Methyl-4-aminophenyl)acetamid.

Substitution: Verschiedene substituierte Phenoxyderivate.

Hydrolyse: 2-(2,4-Dichlorphenoxy)essigsäure und 2-Methyl-4-nitroanilin.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Dichlorphenoxy)-N-(2-Methyl-4-nitrophenyl)acetamid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als Enzyminhibitor verwendet wird, kann es an die aktive Stelle des Enzyms binden und so den Zugang des Substrats blockieren und die Enzymaktivität hemmen. Die beteiligten molekularen Ziele und Pfade würden je nach dem untersuchten biologischen System variieren.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Structural and Functional Insights

- Substituent Position Effects: The nitro group in the target compound’s 4-nitrophenyl moiety (vs. Chlorine atoms on the phenoxy ring increase lipophilicity (logP ~4.5), promoting membrane penetration, but may also elevate toxicity . Amino or methoxy groups (as in ) introduce hydrogen-bonding capacity, altering solubility and target specificity.

Physicochemical Properties

- logP and Solubility: The target compound’s logP (~4.5, inferred from ) suggests moderate lipophilicity, balancing bioavailability and metabolic stability. N-(4-methylphenyl)acetamide (logP 4.486 ) lacks a nitro group, resulting in higher solubility in nonpolar media. Nitro-containing analogs (e.g., ) exhibit lower solubility due to increased polarity and molecular weight.

Biologische Aktivität

The compound 2-(2,4-dichlorophenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic organic molecule that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a dichlorophenoxy group and a nitrophenyl acetamide moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 305.12 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P | Not specified |

Research indicates that compounds with similar structures often exhibit antimicrobial , anti-inflammatory , and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, related compounds suggest potential pathways:

- Antimicrobial Activity : The presence of the dichlorophenoxy group may enhance membrane permeability, allowing for increased efficacy against bacterial strains.

- Anti-inflammatory Effects : Compounds with nitrophenyl groups have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating similar phenoxy compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could exhibit comparable effects.

- Cytotoxicity Assays : In vitro studies using cell lines exposed to related compounds showed dose-dependent cytotoxic effects. While specific data for this compound is limited, extrapolation from similar studies indicates potential for anticancer activity.

- Inflammatory Response Modulation : Research into structurally related compounds revealed their ability to modulate inflammatory cytokine production in macrophages, indicating that this compound may similarly influence immune responses.

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Notes |

|---|---|---|

| Antimicrobial | Moderate | Similar compounds show efficacy against various bacterial strains |

| Anti-inflammatory | Moderate | Potential inhibition of cyclooxygenase enzymes |

| Anticancer | Limited | Related compounds exhibit cytotoxic effects in cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.